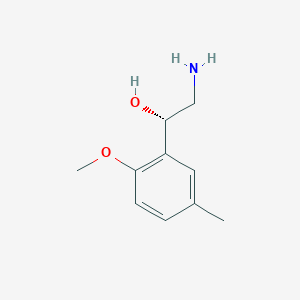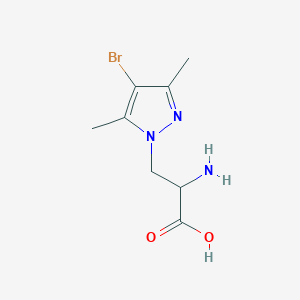
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one is a compound that features a pyrimidine ring attached to a cyclohexanone moiety. Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide . This reaction forms the pyrimidine ring, which is then attached to the cyclohexanone group. The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
作用機序
The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclohexan-1-one involves its interaction with various molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The cyclohexanone group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyrimidine-2-carbonyl derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities.
Cyclohexanone derivatives: Compounds with the cyclohexanone group are known for their versatility in chemical reactions.
Uniqueness
2-(Pyrimidine-2-carbonyl)cyclohexan-1-one is unique due to the combination of the pyrimidine ring and cyclohexanone group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, from organic synthesis to medicinal chemistry.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
2-(pyrimidine-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12N2O2/c14-9-5-2-1-4-8(9)10(15)11-12-6-3-7-13-11/h3,6-8H,1-2,4-5H2 |
InChIキー |
SFOUSVMFYGXJKQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C(=O)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
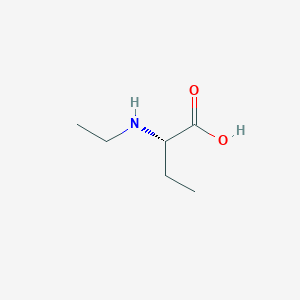
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
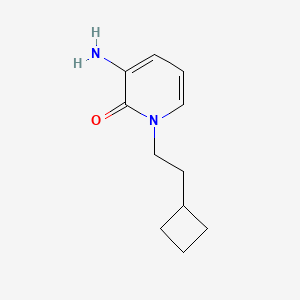
![2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B15241987.png)

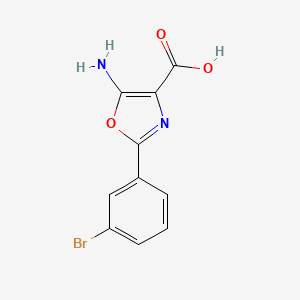
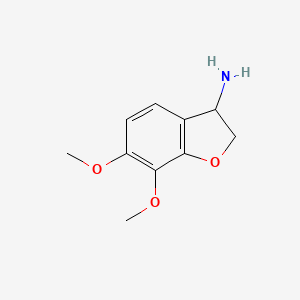

![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
